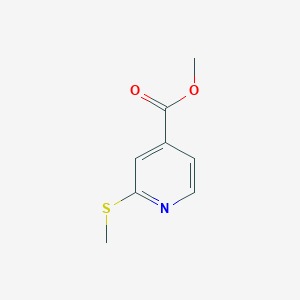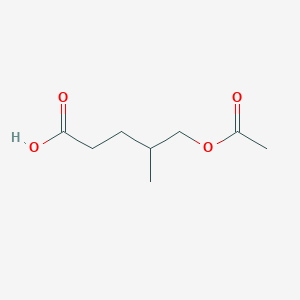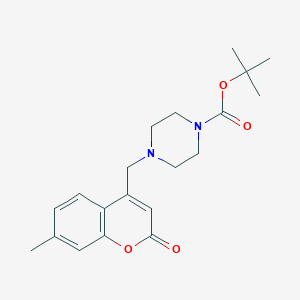
Methyl 2-(methylsulfanyl)pyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(methylthio)-4-pyridinecarboxylate, AldrichCPR, is a chemical compound with the molecular formula C8H9NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a methylthio group attached to the pyridine ring, making it a valuable intermediate in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylthio)-4-pyridinecarboxylate typically involves the reaction of 2-chloro-4-pyridinecarboxylic acid with methyl mercaptan in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-(methylthio)-4-pyridinecarboxylate can be scaled up using continuous flow reactors. This method offers advantages such as improved safety, reduced reaction times, and higher yields. The use of catalysts like Raney nickel can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(methylthio)-4-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Amino or alkoxy derivatives
Aplicaciones Científicas De Investigación
Methyl 2-(methylthio)-4-pyridinecarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(methylthio)-4-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that can modulate biological pathways. These interactions can result in the inhibition or activation of specific enzymes, affecting cellular processes.
Comparación Con Compuestos Similares
Methyl 2-(methylthio)-4-pyridinecarboxylate can be compared with other similar compounds, such as:
Methyl 2-(methylthio)benzoate: Similar in structure but with a benzene ring instead of a pyridine ring.
4-Methyl-2-(methylthio)pyridine: Lacks the carboxylate group, making it less reactive in certain chemical reactions.
2-Methyl-4-pyridinecarboxylate: Lacks the methylthio group, resulting in different chemical properties and reactivity.
The uniqueness of Methyl 2-(methylthio)-4-pyridinecarboxylate lies in its combination of the methylthio and carboxylate groups, which confer distinct chemical reactivity and potential biological activity.
Propiedades
Número CAS |
74470-39-6 |
|---|---|
Fórmula molecular |
C8H9NO2S |
Peso molecular |
183.23 g/mol |
Nombre IUPAC |
methyl 2-methylsulfanylpyridine-4-carboxylate |
InChI |
InChI=1S/C8H9NO2S/c1-11-8(10)6-3-4-9-7(5-6)12-2/h3-5H,1-2H3 |
Clave InChI |
IOWBEZLBCKONCE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Chlorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12045121.png)

![3-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B12045136.png)



![9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(3-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12045162.png)

![4-chlorophenyl 3,5-dimethyl-1-({1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-1H-pyrazol-4-yl sulfide](/img/structure/B12045188.png)
![[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate](/img/structure/B12045196.png)
